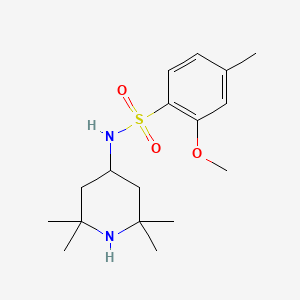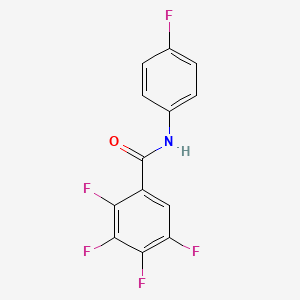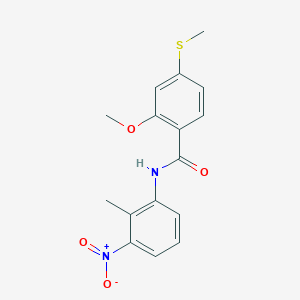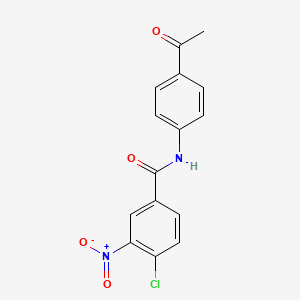
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. CPP-115 is a derivative of vigabatrin, an antiepileptic drug that inhibits the enzyme GABA transaminase. CPP-115 has been found to be a more potent inhibitor of GABA transaminase than vigabatrin, making it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA in the brain. By inhibiting GABA transaminase, N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide increases GABA levels in the brain, leading to increased inhibition and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
The increased inhibition and reduction in neuronal excitability caused by N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. These include a reduction in seizures, a reduction in drug-seeking behavior, and anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it is a more potent inhibitor of GABA transaminase than vigabatrin, making it a more effective tool for studying the role of GABA in the brain. However, one limitation of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that it has a short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential use of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in the treatment of addiction. Another area of interest is the development of more stable analogs of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide that could be used in clinical settings. Additionally, further research is needed to better understand the mechanism of action of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and its potential therapeutic applications in various neurological disorders.
Synthesemethoden
The synthesis of N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of N-boc-cyclopropylamine with 2,4-dimethylphenyl isocyanate to form N-boc-cyclopropyl-N-(2,4-dimethylphenyl)carbamate. This intermediate is then reacted with methanesulfonyl chloride to form N-boc-cyclopropyl-N-(2,4-dimethylphenyl)-N-(methylsulfonyl)carbamate. Finally, the Boc protecting group is removed using trifluoroacetic acid to yield N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase brain GABA levels and reduce seizures in animal models of epilepsy. N~1~-cyclopropyl-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has also been found to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-4-7-13(11(2)8-10)16(20(3,18)19)9-14(17)15-12-5-6-12/h4,7-8,12H,5-6,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZTVJXSDMRGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)




![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)

![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)


![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)